![molecular formula C14H21NOSi B13990320 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile CAS No. 179056-06-5](/img/structure/B13990320.png)
4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyldimethylsiloxymethyl)benzonitrile is an organic compound with the molecular formula C14H21NOSi. It is characterized by the presence of a benzonitrile group attached to a tert-butyldimethylsiloxymethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyldimethylsiloxymethyl)benzonitrile typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) followed by a nucleophilic substitution reaction. The general steps are as follows:
Protection of Hydroxyl Group: The hydroxyl group of a precursor compound is protected using TBDMS-Cl in the presence of a base such as imidazole or triethylamine.
Nucleophilic Substitution: The protected intermediate undergoes a nucleophilic substitution reaction with a suitable nitrile source, such as 4-cyanobenzyl chloride, to yield the final product.
Industrial Production Methods
Industrial production methods for 4-(tert-Butyldimethylsiloxymethyl)benzonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(tert-Butyldimethylsiloxymethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group or the tert-butyldimethylsiloxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted benzonitriles or silyl ethers.
Aplicaciones Científicas De Investigación
4-(tert-Butyldimethylsiloxymethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential as a biochemical probe or intermediate in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyldimethylsiloxymethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The tert-butyldimethylsiloxymethyl group can act as a protecting group, while the benzonitrile group can participate in various chemical reactions. The pathways involved include nucleophilic substitution, oxidation, and reduction reactions, which are facilitated by the compound’s structural features.
Comparación Con Compuestos Similares
Similar Compounds
4-(tert-Butyldimethylsilyl)oxybenzaldehyde: Similar in structure but contains an aldehyde group instead of a nitrile group.
4-(tert-Butyldimethylsilyl)oxybenzonitrile: Similar but lacks the methylene bridge between the silyl group and the benzene ring.
Uniqueness
4-(tert-Butyldimethylsiloxymethyl)benzonitrile is unique due to the presence of both a silyl ether and a nitrile group, which imparts distinct reactivity and stability. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Número CAS |
179056-06-5 |
|---|---|
Fórmula molecular |
C14H21NOSi |
Peso molecular |
247.41 g/mol |
Nombre IUPAC |
4-[[tert-butyl(dimethyl)silyl]oxymethyl]benzonitrile |
InChI |
InChI=1S/C14H21NOSi/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h6-9H,11H2,1-5H3 |
Clave InChI |
MWJKVXZWTXJHQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



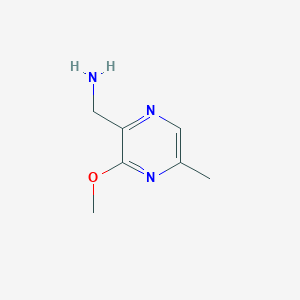
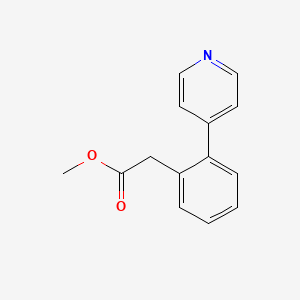
![4-[2-(1H-Indol-3-yl)ethyl]-1-methylpyridin-1-ium bromide](/img/structure/B13990256.png)

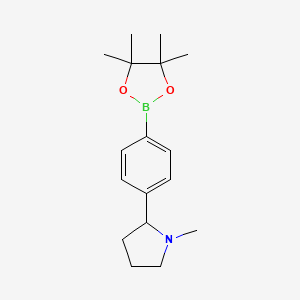


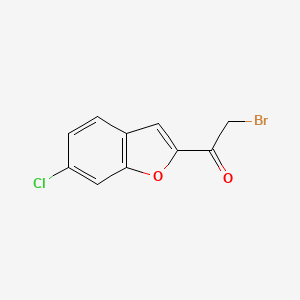
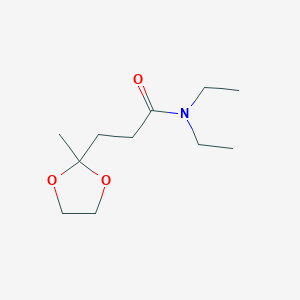
![4-Methyl-N-[(pyridin-2-yl)methyl]pyridin-2-amine](/img/structure/B13990302.png)
![(5e)-5-[(4-Hydroxyphenyl)imino]furan-2(5h)-one](/img/structure/B13990326.png)
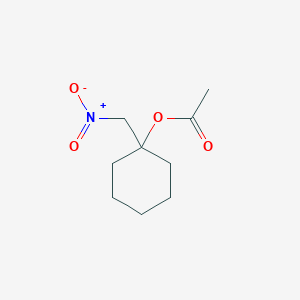
![8-tert-Butyl-3-methylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B13990338.png)
